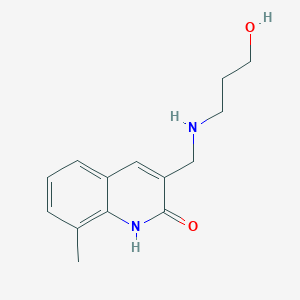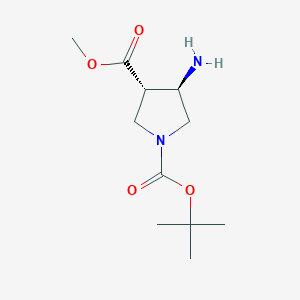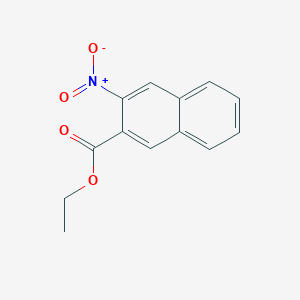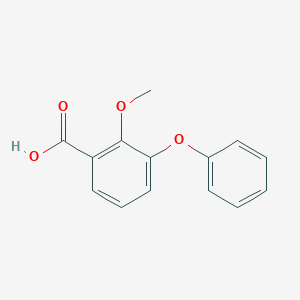
4-(Isoquinolin-7-yloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Isoquinolin-7-yloxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to an isoquinoline ring via an ether linkage. This compound is part of a broader class of heterocyclic aromatic compounds, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isoquinolin-7-yloxy)benzaldehyde typically involves the reaction of isoquinoline derivatives with benzaldehyde derivatives under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions. For instance, the coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization, can yield isoquinoline derivatives . Another method involves the use of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Isoquinolin-7-yloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under acidic or basic conditions.
Major Products
Oxidation: 4-(Isoquinolin-7-yloxy)benzoic acid.
Reduction: 4-(Isoquinolin-7-yloxy)benzyl alcohol.
Substitution: Various substituted isoquinoline derivatives depending on the substituents used.
Applications De Recherche Scientifique
4-(Isoquinolin-7-yloxy)benzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Isoquinolin-7-yloxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids and pharmaceuticals.
Quinoline: Known for its wide range of biological activities, including antimalarial and antibacterial properties.
4-Bromo-isoquinoline: A brominated derivative of isoquinoline, used in organic synthesis.
Uniqueness
4-(Isoquinolin-7-yloxy)benzaldehyde is unique due to its specific structure, which combines the properties of both isoquinoline and benzaldehyde moieties. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Propriétés
Numéro CAS |
57422-10-3 |
|---|---|
Formule moléculaire |
C16H11NO2 |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
4-isoquinolin-7-yloxybenzaldehyde |
InChI |
InChI=1S/C16H11NO2/c18-11-12-1-4-15(5-2-12)19-16-6-3-13-7-8-17-10-14(13)9-16/h1-11H |
Clé InChI |
ZHBCGECNXWJJLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=C1C=CN=C2)OC3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Fluorophenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11867164.png)
![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)
![6-Chloro-1-(1-methylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11867183.png)
![1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11867190.png)



![3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11867222.png)


![Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11867232.png)

